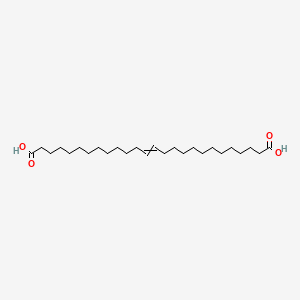
Hexacos-13-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacos-13-enedioic acid is a long-chain dicarboxylic acid with the molecular formula C26H48O4 This compound is characterized by a double bond located at the 13th carbon atom in its 26-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexacos-13-enedioic acid can be synthesized through the self-metathesis of monounsaturated fatty acids such as oleic acid, elaidic acid, and erucic acid. This process involves the use of ruthenium-based catalysts, such as Grubbs catalysts, under ultrasonic activation. The reaction typically takes place in solvents like dichloromethane (DCM) or 1-butanol, yielding a variety of products including n-alkenes and diacids with good yields (45–75%) and high selectivities (75–95%) .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, often employing large-scale metathesis reactions. The choice of solvent and catalyst, as well as reaction conditions such as temperature and pressure, are optimized to maximize yield and purity. The use of renewable resources, such as plant oils rich in monounsaturated fatty acids, is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Hexacos-13-enedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acid chlorides and alcohols or amines are used for esterification and amidation, respectively.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
Hexacos-13-enedioic acid has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of high-performance materials, including lubricants and surfactants, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of hexacos-13-enedioic acid and its derivatives involves interactions with cellular membranes and enzymes. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, its carboxylic acid groups can interact with various enzymes, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Hexacos-13-enedioic acid can be compared with other long-chain dicarboxylic acids such as:
1,18-Octadec-9-enedioic acid: A shorter chain analog with similar chemical properties but different physical characteristics.
1,26-Hexacosanedioic acid: A fully saturated analog with no double bonds, resulting in different reactivity and applications.
Uniqueness: this compound’s unique feature is the presence of a double bond at the 13th carbon, which imparts distinct chemical reactivity and potential for functionalization compared to its saturated counterparts .
Propiedades
Número CAS |
53481-03-1 |
|---|---|
Fórmula molecular |
C26H48O4 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
hexacos-13-enedioic acid |
InChI |
InChI=1S/C26H48O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-2H,3-24H2,(H,27,28)(H,29,30) |
Clave InChI |
POTHLHRXSYDFCF-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC=CCCCCCCCCCCCC(=O)O)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


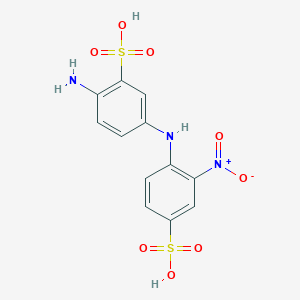
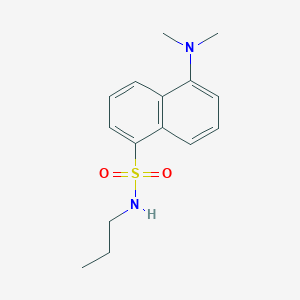
![Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate](/img/structure/B14631865.png)
![[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide](/img/structure/B14631868.png)
![5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl-](/img/structure/B14631870.png)
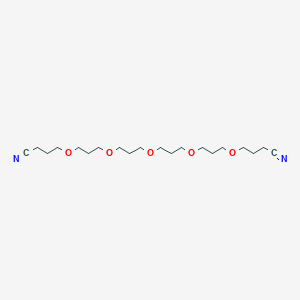
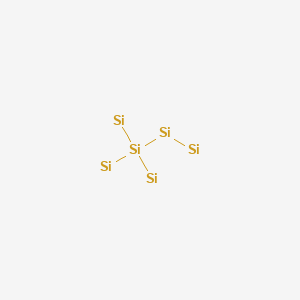
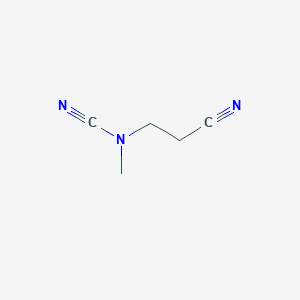

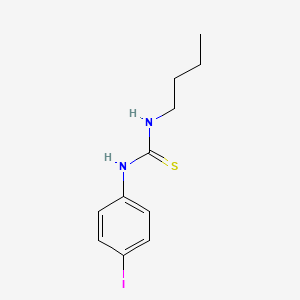
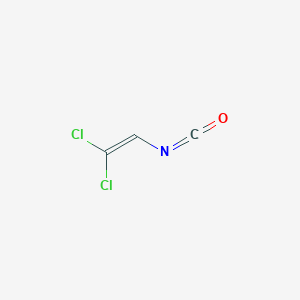

![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)
